3-Bromo-4-(dimethylamino)benzyl alcohol

Description

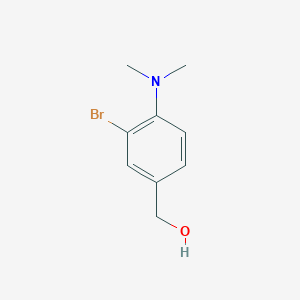

3-Bromo-4-(dimethylamino)benzyl alcohol (CAS: 676336-31-5) is a brominated aromatic alcohol with the molecular formula C₉H₁₂BrNO and a molar mass of 230.1 g/mol . Its structure features a benzyl alcohol backbone substituted with a bromine atom at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 4-position. This compound is of interest in organic synthesis due to its dual functional groups, which influence its electronic and steric properties.

The dimethylamino group is a strong electron-donating substituent, while bromine is moderately electron-withdrawing. This combination creates a unique electronic profile, affecting reactivity in catalytic processes such as oxidation. Below, we compare its properties and behavior with structurally similar benzyl alcohol derivatives.

Properties

IUPAC Name |

[3-bromo-4-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLXBUNZTDWFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(dimethylamino)benzyl alcohol typically involves the bromination of 4-(dimethylamino)benzyl alcohol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-(dimethylamino)benzyl alcohol may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Bromo-4-(dimethylamino)benzyl alcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in 3-Bromo-4-(dimethylamino)benzyl alcohol can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or cyanides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: 3-Bromo-4-(dimethylamino)benzaldehyde or 3-Bromo-4-(dimethylamino)benzoic acid.

Reduction: 3-Bromo-4-(dimethylamino)benzylamine.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-(dimethylamino)benzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving benzyl alcohol derivatives. It can also be used to investigate the effects of bromine and dimethylamino substitutions on biological activity.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.

Industry: In the industrial sector, 3-Bromo-4-(dimethylamino)benzyl alcohol is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of functionalized materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(dimethylamino)benzyl alcohol depends on the specific chemical reactions it undergoes. In general, the bromine atom and the dimethylamino group influence the reactivity of the benzyl alcohol moiety. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dimethylamino group can act as an electron-donating group, stabilizing intermediates and transition states.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of benzyl alcohol derivatives. It may also bind to receptors or other proteins, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Substituent Effects on Catalytic Oxidation Efficiency

The oxidation of benzyl alcohols to aldehydes is a critical reaction in organic synthesis. Data from Pt@CHs- and Pd/AlO(OH)-catalyzed systems reveal significant variations in yield based on substituent type and position:

Key Observations :

- Electron-donating groups like -N(CH₃)₂ reduce oxidation efficiency compared to unsubstituted benzyl alcohol. For example, 4-(dimethylamino)benzyl alcohol yields 80% with Pt@CHs vs. 99% for the parent compound . This is attributed to back-bonding interactions between the dimethylamino group and the catalyst surface, which may slow reaction kinetics .

- Electron-withdrawing groups (e.g., -Br, -CF₃) generally enhance oxidation yields. For instance, 4-nitrobenzaldehyde and 4-bromobenzaldehyde derivatives achieve >99% yields under Pt@CHs catalysis . However, steric hindrance from substituents (e.g., bromine in meta positions) can counteract electronic effects, as seen in reduced yields for ortho-fluorinated analogs (82% for 2-fluorobenzyl alcohol) .

Steric and Electronic Effects in 3-Bromo-4-(dimethylamino)benzyl Alcohol

The bromine atom at the 3-position introduces steric bulk, while the para-dimethylamino group donates electrons via resonance. This combination creates a push-pull electronic effect:

- Steric hindrance : The meta-bromine may limit access to the catalyst surface, reducing coordination efficiency.

- Electronic effects: The dimethylamino group stabilizes intermediates through resonance but may also engage in back-bonding with metal catalysts, delaying oxidation .

Comparatively, 4-(dimethylamino)benzyl alcohol (without bromine) shows similar limitations in catalytic systems (72–80% yields), suggesting that electronic factors dominate over steric effects in this case .

Comparison with Halogenated Analogs

- 3-Bromo-4-fluorobenzyl alcohol (CAS: 77771-03-0): This compound has a fluorine atom at the 4-position and bromine at the 3-position. Fluorine’s electronegativity enhances oxidative stability, but steric interference from bromine may lower yields compared to mono-substituted derivatives .

- 3-Bromobenzyl alcohol (CAS: 15852-73-0): Lacking the dimethylamino group, this compound is oxidized more efficiently (similar to unsubstituted benzyl alcohol) due to reduced electronic complexity .

Multifunctional Derivatives

- 4-Amino-3,5-dibromo-α-(dimethylaminomethyl)benzyl alcohol hydrochloride (UM 762): This compound features multiple bromine atoms and a dimethylaminomethyl group. Such structures exhibit enhanced steric hindrance and complex electronic interactions, likely requiring tailored catalytic conditions .

- 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol (CAS: 2384801-56-1): The presence of -Cl and -CF₃ groups creates a highly electron-deficient aromatic ring, favoring rapid oxidation but posing challenges in regioselectivity .

Biological Activity

3-Bromo-4-(dimethylamino)benzyl alcohol (CAS Number: 676336-31-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-Bromo-4-(dimethylamino)benzyl alcohol includes a bromine atom and a dimethylamino group attached to a benzyl alcohol framework. This unique structure contributes to its biological properties.

The biological activity of 3-Bromo-4-(dimethylamino)benzyl alcohol is attributed to its interaction with various biological targets:

- Receptor Modulation : The dimethylamino group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of essential enzymes.

- Cytotoxic Effects : Research indicates that 3-Bromo-4-(dimethylamino)benzyl alcohol may induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

Biological Activity Data

The following table summarizes the biological activities reported for 3-Bromo-4-(dimethylamino)benzyl alcohol:

Case Studies

- Antimicrobial Activity : A study demonstrated that 3-Bromo-4-(dimethylamino)benzyl alcohol showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Research : In vitro assays revealed that treatment with 3-Bromo-4-(dimethylamino)benzyl alcohol resulted in a dose-dependent decrease in cell viability in human lung cancer cells (A549). The IC50 value was found to be approximately 20 µM, suggesting significant cytotoxic potential .

- Neuropharmacological Studies : In receptor binding assays, this compound demonstrated selective binding to specific neurotransmitter receptors, indicating its potential role in modulating pain pathways and offering insights into new analgesic development .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-bromo-4-(dimethylamino)benzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromination of 4-(dimethylamino)benzyl alcohol using concentrated HBr under high-temperature (120°C) sealed-tube conditions. This method achieves moderate yields (~70–80%) but requires careful control of reaction time to avoid over-bromination or decomposition. Alternative routes may utilize electrophilic aromatic substitution with bromine sources (e.g., NBS) in polar aprotic solvents, though steric hindrance from the dimethylamino group can reduce efficiency .

Q. How can researchers purify 3-bromo-4-(dimethylamino)benzyl alcohol to >95% purity?

- Methodological Answer : Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) due to the compound’s polar nature. Recrystallization from ethanol/water mixtures is feasible but less effective for removing trace dimethylamino byproducts. HPLC with a C18 column and acetonitrile/water mobile phase is recommended for analytical validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the benzyl alcohol –CH2OH (δ ~4.5 ppm, singlet) and dimethylamino –N(CH3)2 (δ ~2.8–3.2 ppm). Aromatic protons adjacent to bromine and dimethylamino groups show deshielding (δ ~7.2–7.8 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 245.03 (C9H12BrNO+). Discrepancies >2 ppm suggest impurities or incorrect adduct formation .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating dimethylamino group activates the aromatic ring toward electrophilic attack but introduces steric hindrance, slowing reactions at the para position. In cross-coupling reactions (e.g., Suzuki), the bromine atom undergoes substitution, while the dimethylamino group stabilizes intermediates via resonance. Kinetic studies using DFT calculations are advised to optimize catalytic systems .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at 0–4°C in amber vials. Degradation products (e.g., 4-(dimethylamino)benzaldehyde) can be monitored via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane). Avoid exposure to light or oxidizing agents .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Methodological Answer : It serves as a precursor for neuroactive agents and antiviral drugs. For example, acetylation of the benzyl alcohol group (using acetic anhydride and 4-(dimethylamino)pyridine) generates protected intermediates for further functionalization. Oxidation with TPAP/NMO yields ketones used in bioactive molecule scaffolds .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects or pH variations. Compare data under standardized conditions (e.g., DMSO-d6 vs. CDCl3). For ambiguous signals, use 2D NMR (HSQC, HMBC) to assign coupling pathways. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Q. What safety protocols are essential for handling this compound in high-throughput experiments?

- Methodological Answer : The bromine and dimethylamino groups pose acute toxicity risks. Use fume hoods, nitrile gloves, and eye protection. Acute exposure symptoms (e.g., respiratory irritation) require immediate decontamination. Waste disposal must comply with halogenated organic waste protocols. Toxicity screening (e.g., Ames test) is recommended for biological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.